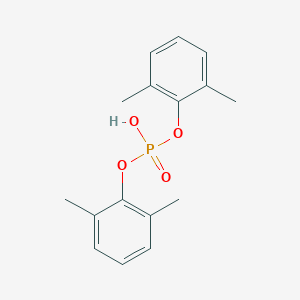

Bis(2,6-dimethylphenyl)phosphate

Description

The exact mass of the compound Bis(2,6-dimethylphenyl)phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,6-dimethylphenyl)phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,6-dimethylphenyl)phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

bis(2,6-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452772 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18350-99-7 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,6-dimethylphenyl)phosphate

Introduction: The Strategic Utility of Sterically Hindered Aryl Phosphates

In the landscape of modern organic and medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Among the diverse toolkit available to the synthetic chemist, organophosphorus reagents hold a place of distinction due to their versatile reactivity. Bis(2,6-dimethylphenyl)phosphate, a sterically hindered aryl phosphate ester, exemplifies a class of molecules that, while historically significant in materials science as flame retardants, offer nuanced and powerful applications in contemporary organic synthesis, particularly in pathways relevant to drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of the synthesis and characterization of Bis(2,6-dimethylphenyl)phosphate. Moving beyond a mere recitation of procedural steps, we will delve into the underlying chemical principles that govern its formation and the analytical techniques that validate its structure and purity. The rationale behind the choice of reagents and reaction conditions will be elucidated, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this and similar bulky phosphate esters in their synthetic endeavors. The molecular formula of Bis(2,6-dimethylphenyl)phosphate is C₁₆H₁₉O₄P, with a molecular weight of approximately 306.30 g/mol .[1][3]

Synthesis of Bis(2,6-dimethylphenyl)phosphate: A Guided Protocol

The synthesis of diaryl phosphates is a well-established transformation in organophosphorus chemistry. The protocol outlined here is a representative method adapted from standard procedures for the formation of phosphate esters from phosphorus oxychloride and phenols. The core of this synthesis is a nucleophilic substitution reaction at the phosphorus center.

Causality Behind Experimental Choices

The selection of phosphorus oxychloride (POCl₃) as the phosphorus source is predicated on its high reactivity. The three chlorine atoms are excellent leaving groups, facilitating sequential substitution by the weakly nucleophilic hydroxyl group of 2,6-dimethylphenol.

The steric hindrance imposed by the two methyl groups at the ortho positions of the phenol is a critical consideration. This steric bulk significantly influences the reaction kinetics, often necessitating elevated temperatures and the use of a catalyst to achieve a reasonable reaction rate. The bulky nature of the 2,6-dimethylphenyl groups also serves to protect the resulting phosphate ester from hydrolysis.

A Lewis acid catalyst, such as magnesium chloride or aluminum chloride, is often employed to enhance the electrophilicity of the phosphorus center in the phosphorus oxychloride, thereby accelerating the reaction with the phenolic nucleophile. An organic base, such as triethylamine or pyridine, is typically included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the phenol and the potential for acid-catalyzed side reactions.

Experimental Workflow: A Step-by-Step Guide

The following protocol describes a general procedure for the laboratory-scale synthesis of Bis(2,6-dimethylphenyl)phosphate.

Materials and Reagents:

-

Phosphorus oxychloride (POCl₃)

-

2,6-Dimethylphenol

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Toluene as solvent

-

Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃) (optional, as catalyst)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2,6-dimethylphenol (2.0 equivalents) and the chosen anhydrous solvent.

-

Addition of Base: Triethylamine (2.2 equivalents) is added to the flask, and the mixture is stirred until the phenol has dissolved.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.0 equivalent) is dissolved in the anhydrous solvent in the dropping funnel and added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.

-

Aqueous Washing: The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Bis(2,6-dimethylphenyl)phosphate as a white solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Bis(2,6-dimethylphenyl)phosphate.

Characterization of Bis(2,6-dimethylphenyl)phosphate: A Multi-technique Approach

The unambiguous identification and confirmation of the purity of the synthesized Bis(2,6-dimethylphenyl)phosphate require a suite of analytical techniques. The data presented in the following sections are representative and based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Bis(2,6-dimethylphenyl)phosphate, ¹H, ¹³C, and ³¹P NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key resonances would include a singlet for the methyl protons and signals in the aromatic region for the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbons directly attached to the phosphate oxygen.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds.[5] A single resonance is expected for the phosphate phosphorus atom, and its chemical shift provides information about the electronic environment of the phosphorus nucleus.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | ~2.3 ppm | singlet | -CH₃ |

| ~7.0-7.2 ppm | multiplet | Aromatic-H | |

| ¹³C | ~17 ppm | quartet | -CH₃ |

| ~128-130 ppm | doublet | Aromatic-CH | |

| ~147 ppm | singlet | Aromatic-C-O | |

| ³¹P | ~-5 to -15 ppm | singlet | O=P(OAr)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Bis(2,6-dimethylphenyl)phosphate is expected to show characteristic absorption bands for the P=O, P-O-C, and C-H bonds.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium | C-H stretching (aromatic and alkyl) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1300-1200 | Strong | P=O stretching |

| ~1050-950 | Strong | P-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For Bis(2,6-dimethylphenyl)phosphate, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) would be ideal to confirm the exact mass.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 307.1042 |

| [M+Na]⁺ | 329.0862 |

Diagram of Characterization Techniques:

Caption: Analytical techniques for the characterization of Bis(2,6-dimethylphenyl)phosphate.

Applications in Organic Synthesis and Relevance to Drug Development

While Bis(2,6-dimethylphenyl)phosphate is a known flame retardant, its utility in fine chemical synthesis, particularly in the context of drug development, is of greater interest to the modern researcher.[1] Aryl phosphate esters, especially those with bulky substituents, can serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions.[6]

The phosphate moiety can be considered a synthetic equivalent of a hydroxyl group that has been activated for substitution. This is particularly valuable in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies. For instance, an aryl phosphate can undergo a Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond, a transformation that is fundamental to the synthesis of many pharmaceutical agents.[7]

The steric bulk of the 2,6-dimethylphenyl groups can also be exploited to direct reactions to other parts of a molecule or to stabilize reactive intermediates. Furthermore, the phosphate group itself can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on an aromatic ring.[6]

In the broader context of drug development, organophosphorus compounds, including phosphate esters, are integral to the design of prodrugs.[8] While Bis(2,6-dimethylphenyl)phosphate itself may not be a prodrug, the synthetic methodologies used to create it are directly applicable to the synthesis of phosphate-based prodrugs, which are often designed to improve the solubility, bioavailability, or targeting of a parent drug molecule.

Conclusion

Bis(2,6-dimethylphenyl)phosphate is more than a simple industrial chemical; it is a molecule that embodies key principles of synthetic organic chemistry. Its synthesis, while seemingly straightforward, requires careful consideration of steric effects and reaction kinetics. Its characterization relies on a synergistic application of modern analytical techniques. For the drug development professional, the true value of understanding this compound lies not in its direct application, but in the synthetic strategies it represents. The ability to form and manipulate bulky aryl phosphate esters is a valuable skill, opening doors to advanced synthetic transformations that are critical for the discovery and development of new therapeutic agents.

References

-

MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. Retrieved from [Link]

-

PubMed. (2017, September). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Retrieved from [Link]

-

PubMed. (n.d.). Two-dimensional 1H-, 13C-, and 31P-nuclear magnetic resonance and molecular-mechanics investigation of D-fructose 2,6-bisphosphate. Retrieved from [Link]

-

PMC - NIH. (2024, August 4). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Retrieved from [Link]

-

Toxics Use Reduction Institute. (n.d.). Potential category: “aryl (or phenyl) organophosphate esters”. Retrieved from [Link]

-

ResearchGate. (2017, August 4). (PDF) Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Retrieved from [Link]

-

PolyU Electronic Theses. (n.d.). Copyright Undertaking. Retrieved from [Link]

-

ResearchGate. (2004, December). Aryl phosphate ester fire-retardant additive for low-smoke vinyl applications. Retrieved from [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, April 12). Bis(2,6-dimethylphenyl)phosphate. Retrieved from [Link]

Sources

- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 2. turi.org [turi.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Bis(2,6-dimethylphenyl)phosphate [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of Bis(2,6-dimethylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound characterized by a central phosphate moiety bonded to two sterically hindered 2,6-dimethylphenyl groups.[1] This unique structural feature, specifically the ortho-methyl substituents on the phenyl rings, imparts distinct physical and chemical properties that make it a subject of interest in various scientific disciplines.[1] While it has found applications as a chemical intermediate and a flame retardant in polymer formulations, its potential utility in organic synthesis and drug development is an area of growing exploration.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2,6-dimethylphenyl)phosphate, detailed synthesis and characterization protocols, and an exploration of its reactivity and potential applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

The defining characteristic of Bis(2,6-dimethylphenyl)phosphate is the steric bulk introduced by the four ortho-methyl groups. This steric hindrance significantly influences its reactivity and physical properties compared to less hindered aryl phosphates.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉O₄P | [1][2][3] |

| Molecular Weight | 306.30 g/mol | [1][2][3] |

| Melting Point | 94.5-96.5 °C | [1] |

| Appearance | White to off-white solid | Inferred from melting point |

Solubility

Thermal Stability

Aryl phosphates are generally known for their thermal stability, a property that makes them effective flame retardants.[4] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for Bis(2,6-dimethylphenyl)phosphate is not publicly available, related compounds like resorcinol bis(diphenyl phosphate) (RDP) have been shown to significantly increase the thermal degradation temperature of polymers.[5] It is reasonable to infer that the robust aromatic structure of Bis(2,6-dimethylphenyl)phosphate also confers high thermal stability.

Synthesis and Characterization

The synthesis of Bis(2,6-dimethylphenyl)phosphate is typically achieved through the reaction of a phosphorus oxyhalide with 2,6-dimethylphenol. The following protocol is a representative example of this synthetic approach.

Synthesis Workflow

Caption: General synthesis workflow for Bis(2,6-dimethylphenyl)phosphate.

Experimental Protocol: Synthesis of Bis(2,6-dimethylphenyl)phosphate

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2,6-Dimethylphenol

-

Anhydrous magnesium chloride (MgCl₂) or other suitable Lewis acid catalyst

-

Inert solvent (e.g., toluene or xylene)

-

Hydrochloric acid (for washing)

-

Sodium hydroxide solution (for washing)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize evolved HCl), and a dropping funnel, charge the flask with phosphorus oxychloride, a catalytic amount of anhydrous magnesium chloride, and the inert solvent.

-

Addition of 2,6-Dimethylphenol: Heat the mixture to approximately 110-115 °C with stirring. Slowly add 2,6-dimethylphenol dropwise from the dropping funnel. The molar ratio of 2,6-dimethylphenol to phosphorus oxychloride should be approximately 2:1. Maintain the temperature and control the addition rate to manage the evolution of hydrogen chloride gas.

-

Reaction to Intermediate: After the addition is complete, raise the temperature to 145-150 °C and maintain for several hours to drive the reaction to completion, forming the intermediate, bis(2,6-dimethylphenyl)chlorophosphate.

-

Hydrolysis: Cool the reaction mixture. Carefully and slowly add water to hydrolyze the chlorophosphate intermediate to the final phosphate product. This step is exothermic and will generate more HCl gas.

-

Workup and Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute hydrochloric acid solution, water, a dilute sodium hydroxide solution, and finally with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

-

Spectroscopic Characterization

While a complete, published dataset is not available, the expected spectral characteristics can be inferred from the structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around δ 2.2-2.4 ppm) and multiplets for the aromatic protons (in the region of δ 6.8-7.2 ppm). The integration of these signals should correspond to a 12:6 (methyl:aromatic) proton ratio. A broad singlet corresponding to the acidic P-OH proton may also be observed, the chemical shift of which will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. The aromatic region will display four distinct signals due to the symmetry of the molecule.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[6] For a phosphate ester of this type, a single resonance is expected. The chemical shift will be sensitive to the electronic environment and is anticipated to be in the typical range for diaryl hydrogen phosphates.[6][7]

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H stretch (broad, from the P-OH group) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (methyl) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1300-1200 | P=O stretch |

| ~1050-950 | P-O-C stretch |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern upon ionization can provide structural information. Common fragmentation pathways for aryl phosphates involve cleavage of the P-O and C-O bonds.

Reactivity and Mechanistic Insights

The reactivity of Bis(2,6-dimethylphenyl)phosphate is largely dictated by the steric hindrance around the phosphorus center.

Steric Hindrance and Reduced Reactivity

Kinetic studies on the related compound, bis(2,6-dimethylphenyl) chlorophosphate, have demonstrated a dramatic reduction in reactivity towards nucleophiles compared to its non-sterically hindered analogue, bis(phenyl) chlorophosphate.[1] The pyridinolysis rate, for instance, is several hundred times slower.[1] This decreased reactivity is attributed to the steric shielding of the phosphorus atom by the four ortho-methyl groups, which impedes the approach of nucleophiles.[1] The activation enthalpy for such reactions is significantly higher, and the activation entropy is markedly negative, indicating a highly ordered transition state.[1]

This inherent stability towards nucleophilic attack is a key feature of Bis(2,6-dimethylphenyl)phosphate and has important implications for its potential applications.

Hydrolysis

Like other phosphate esters, Bis(2,6-dimethylphenyl)phosphate can undergo hydrolysis, although the rate is expected to be significantly slower than that of unhindered aryl phosphates due to the aforementioned steric effects.[1][8] The hydrolysis would involve the cleavage of the P-O-aryl bond to yield 2,6-dimethylphenol and the corresponding phosphoric acid derivative.

Applications in Research and Development

The unique properties of Bis(2,6-dimethylphenyl)phosphate make it a molecule with potential in several areas of chemical and pharmaceutical research.

Organic Synthesis

The stability of the bis(2,6-dimethylphenyl)phosphoryl group towards a range of nucleophilic and basic conditions suggests its potential use as a protecting group for hydroxyl functionalities in complex molecule synthesis.[1] The bulky nature of this group could offer selective protection of less sterically hindered alcohols.

Drug Development: A Sterically Hindered Prodrug Moiety?

The use of phosphate esters as prodrugs to improve the solubility and bioavailability of parent drug molecules is a well-established strategy in medicinal chemistry.[9][10] These prodrugs are designed to be cleaved in vivo by enzymes such as alkaline phosphatases to release the active drug.

The significant steric hindrance in Bis(2,6-dimethylphenyl)phosphate suggests that it would be highly resistant to enzymatic cleavage.[8] While this would make it unsuitable as a rapidly cleaved prodrug, this very stability could be advantageous in specific drug delivery scenarios. For instance, a drug functionalized with a bis(2,6-dimethylphenyl)phosphate group could exhibit:

-

Increased stability in biological media: The steric shielding could protect the phosphate linkage from premature hydrolysis by plasma esterases.

-

Targeted release: The cleavage could be designed to occur only under specific conditions, such as in the presence of a particular enzyme that can accommodate the bulky substrate or in a specific cellular compartment.

-

Modified pharmacokinetic profile: The slow cleavage could lead to a sustained release of the active drug, prolonging its therapeutic effect.

The development of such a prodrug would require careful consideration of the balance between stability and the desired rate of cleavage. The steric hindrance is a "tunable" parameter that could be adjusted by modifying the substitution pattern on the aryl rings.

Sources

- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Bis(2,6-dimethylphenyl)phosphate [orgspectroscopyint.blogspot.com]

- 4. CAS 57583-54-7: tetraphenyl m-phenylene bis(phosphate) [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dawn of Organophosphorus Chemistry

An In-depth Technical Guide to the Early Research on Aryl Phosphate Esters

The journey into the world of aryl phosphate esters is a story of scientific curiosity, serendipitous discoveries, and the immense pressures of global conflict. While the first synthesis of an organophosphorus compound is often attributed to Jean Louis Lassaigne in the 1820s, it was the work of chemists like Philip de Clermont and Adolph Wurtz in the mid-19th century that laid the true groundwork for this new field of chemistry. These early pioneers were driven by a fundamental desire to understand the nature of the phosphorus atom and its ability to form stable bonds with carbon and oxygen.

However, it was the tumultuous period of the Second World War that dramatically accelerated research into organophosphorus compounds, particularly aryl phosphate esters. The search for potent chemical warfare agents led to the synthesis of the first nerve agents, a dark chapter in the history of chemistry that nonetheless produced a wealth of knowledge about the biological activity of these molecules. This research, primarily led by the German chemist Gerhard Schrader, also unveiled the potent insecticidal properties of certain aryl phosphate esters, heralding a new era in agriculture and pest control. This dual legacy, of immense benefit to humanity in one context and a terrifying threat in another, is a central theme in the early history of aryl phosphate esters.

This guide will provide a detailed exploration of the foundational research in this area, focusing on the early synthetic methodologies, characterization techniques, and the elucidation of the mechanism of action that made these compounds so potent.

Foundational Synthetic Methodologies

The early synthesis of aryl phosphate esters was a significant challenge for chemists. The reactivity of the phosphorus center had to be carefully controlled to achieve the desired phosphorylation of the phenolic hydroxyl group. Two of the most important early methods are detailed below.

The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphorus Chemistry

While not exclusively for aryl phosphates, the Michaelis-Arbuzov reaction, discovered in the late 19th and early 20th centuries, is a fundamental C-P bond-forming reaction that was instrumental in the broader development of organophosphorus chemistry. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. While not a direct method for aryl phosphate synthesis, its principles of nucleophilic attack at the phosphorus center and subsequent alkyl halide-mediated rearrangement were foundational to the field.

The Atherton-Todd Reaction: A Direct Route to Phosphates

A more direct and versatile method for the synthesis of phosphates, including aryl phosphates, is the Atherton-Todd reaction. This reaction, developed in the 1940s, involves the reaction of a dialkyl phosphite with an alcohol or phenol in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Detailed Experimental Protocol: Synthesis of Diethyl Phenyl Phosphate via the Atherton-Todd Reaction

-

Step 1: Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve one molar equivalent of phenol and one molar equivalent of diethyl phosphite in a suitable inert solvent such as benzene or toluene.

-

Step 2: Base Addition: Add a slight excess (1.1 molar equivalents) of a tertiary amine base, such as triethylamine, to the solution. The base acts as a proton scavenger.

-

Step 3: Halogenating Agent Addition: While stirring vigorously, add one molar equivalent of carbon tetrachloride dropwise from the dropping funnel. An exothermic reaction should be observed.

-

Step 4: Reaction Completion and Workup: After the addition is complete, continue stirring at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The triethylammonium chloride salt will precipitate out of the solution.

-

Step 5: Isolation and Purification: Filter the reaction mixture to remove the salt. The filtrate is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude diethyl phenyl phosphate can then be purified by vacuum distillation.

Caption: The Atherton-Todd reaction for the synthesis of an aryl phosphate ester.

Early Characterization Techniques

In the early days of organophosphorus chemistry, the analytical tools available to chemists were limited but effective for the time.

-

Classical Methods: The primary means of characterization were physical constants such as boiling point, melting point, and refractive index. Elemental analysis, which determines the percentage composition of elements like carbon, hydrogen, and phosphorus, was crucial for confirming the empirical formula of a newly synthesized compound.

-

Spectroscopic Techniques: The advent of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for the structural elucidation of aryl phosphate esters. The characteristic P=O stretching vibration, typically found in the region of 1250-1300 cm⁻¹, was a key diagnostic peak. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, later became the gold standard for characterizing organophosphorus compounds, but its widespread use came after the initial period of discovery.

The Rise of Biological Applications and the Mechanism of Action

The biological potency of aryl phosphate esters was a discovery of immense consequence.

Gerhard Schrader and the Development of Organophosphate Insecticides

While searching for new insecticides in the 1930s and 1940s, German chemist Gerhard Schrader and his team systematically investigated the insecticidal activity of a wide range of organophosphorus compounds. This work led to the discovery of highly effective insecticides such as parathion and malathion, which played a significant role in increasing agricultural yields in the post-war era.

The Discovery of Nerve Agents: Tabun, Sarin, and Soman

In a chilling parallel to the discovery of insecticides, Schrader's research also led to the synthesis of the first nerve agents. In 1936, he synthesized Tabun, followed by Sarin in 1938 and Soman in 1944. These compounds were found to be incredibly toxic to mammals, and their development marked a new and terrifying chapter in the history of chemical warfare.

Mechanism of Action: Acetylcholinesterase Inhibition

The extreme toxicity of these compounds was eventually traced to their ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.

The mechanism of inhibition involves the phosphorylation of a serine residue in the active site of the AChE enzyme. This forms a stable, covalent bond that effectively deactivates the enzyme.

Caption: The inhibition of acetylcholinesterase (AChE) by an aryl phosphate ester.

Quantitative Data: Toxicity of Early Organophosphates

The following table summarizes the acute toxicity (LD50) of some of the early and most significant organophosphate compounds.

| Compound | LD50 (mg/kg, oral, rat) | Year of Discovery |

| Tabun | 0.6 | 1936 |

| Sarin | 0.01 | 1938 |

| Soman | 0.005 | 1944 |

| Parathion | 2 | 1944 |

Conclusion: The Enduring Legacy of Early Aryl Phosphate Ester Research

The early research on aryl phosphate esters represents a pivotal period in the history of chemistry. The foundational synthetic methods developed during this time are still in use today, and the elucidation of their mechanism of action as acetylcholinesterase inhibitors has had a profound impact on the fields of toxicology, pharmacology, and drug development. While the dual-use nature of these compounds presents a continuing ethical challenge, the scientific knowledge gained from their study has been invaluable. The story of the early research on aryl phosphate esters is a powerful reminder of the double-edged sword of scientific discovery and the responsibility that comes with it.

References

-

Lassaigne, J. L. (1820). Action d'un feu vif sur l'acide citrique, les citrates alcalins, et le citrate de chaux. Annales de Chimie et de Physique, 13, 294-302. [Link]

-

Clermont, P. de (1854). Note sur la préparation de l'éther pyrophosphorique et de quelques-uns de ses dérivés. Comptes Rendus de l'Académie des Sciences, 39, 338-341. [Link]

-

Holmstedt, B. (1959). Pharmacology of organophosphorus cholinesterase inhibitors. Pharmacological Reviews, 11(3), 567-688. [Link]

-

Schrader, G. (1963). Die Entwicklung neuer Insektizide auf Grundlage von Organischen Fluor- und Phosphor-Verbindungen. Monographien zu "Angewandte Chemie" und "Chemie-Ingenieur-Technik", Nr. 62. [Link]

-

Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055. [Link]

-

Atherton, F. R., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part I. A new method of phosphorylation. Journal of the Chemical Society (Resumed), 674-678. [Link]

-

Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (parathion) and analogues. Biochemical Journal, 46(4), 451-460. [Link]

A Technical Guide to the Potential Biological Activity of Bis(2,6-dimethylphenyl)phosphate

Abstract

Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound primarily utilized as a flame retardant and chemical intermediate.[1] However, its structural classification as an aryl organophosphate ester (AOPE) places it within a chemical family increasingly recognized for significant biological activities, including endocrine disruption and cytotoxicity.[2][3][4] This guide synthesizes current knowledge from structurally similar compounds to build a predictive framework for the potential biological activities of Bis(2,6-dimethylphenyl)phosphate. We will explore its potential as an endocrine disruptor, a putative enzyme inhibitor, and a cytotoxic agent. Each section provides the scientific rationale, key mechanistic considerations, and detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document is intended for drug development professionals, toxicologists, and academic researchers seeking to investigate the underexplored bioactivity of this compound.

Introduction

Bis(2,6-dimethylphenyl)phosphate (C₁₆H₁₉O₄P) is a diaryl phosphate ester characterized by two 2,6-dimethylphenyl groups attached to a central phosphate moiety. While its industrial applications in polymer science are established, the biological implications of its widespread use and potential environmental exposure are largely uninvestigated. The broader class of AOPEs, to which this compound belongs, is under increasing scrutiny for adverse health effects.[2][4] Evidence from close structural analogs suggests that these compounds can interact with critical biological pathways.[5][6][7][8] This guide provides a comprehensive technical overview of the probable, yet unconfirmed, biological activities of Bis(2,6-dimethylphenyl)phosphate, moving from the most strongly implicated activity—endocrine disruption—to other plausible interactions based on its chemical structure. Our objective is to provide a robust scientific foundation and practical methodologies for its further investigation.

Potential for Endocrine Disruption via Estrogenic Pathways

The most compelling hypothesis for the biological activity of Bis(2,6-dimethylphenyl)phosphate stems from research on its close structural analog, tris(2,6-dimethylphenyl) phosphate (TDMPP). This body of work provides a strong causal basis for investigating similar properties in the target compound.

Mechanistic Insights from a Structural Analog (TDMPP)

Developmental exposure to TDMPP in mouse models has been shown to induce significant reproductive and neurodevelopmental changes.[5][7] Key findings from these authoritative studies include:

-

Impaired Reproductive Function: Female mice exposed to TDMPP during development exhibited precocious puberty, irregular estrous cycles, and reduced receptive behaviors (lordosis).[5][6][7]

-

Neurodevelopmental Impact: TDMPP was found to cross the blood-brain barrier, leading to the masculinization of sexually dimorphic nuclei in the brains of female mice.[5][6][7]

These effects are consistent with the action of an estrogenic agent. The prevailing hypothesis is that TDMPP, and by extension Bis(2,6-dimethylphenyl)phosphate, may act as an agonist for the estrogen receptor alpha (ER-α).[9] Activation of this nuclear receptor in the brain is critical for the sexual differentiation of brain structures and the regulation of reproductive functions.[9]

Proposed Signaling Pathway

The proposed mechanism involves the binding of Bis(2,6-dimethylphenyl)phosphate to intracellular ER-α. Upon binding, the receptor-ligand complex would translocate to the nucleus, dimerize, and bind to Estrogen Response Elements (EREs) on the DNA. This action would initiate the transcription of estrogen-responsive genes, leading to downstream physiological effects.

Caption: Proposed estrogenic signaling pathway for Bis(2,6-dimethylphenyl)phosphate.

Experimental Protocol: In Vitro ER-α Competitive Binding Assay

This protocol is designed to quantify the ability of Bis(2,6-dimethylphenyl)phosphate to displace a fluorescently-labeled estrogen from the recombinant human ER-α ligand-binding domain.

Principle: This is a fluorescence polarization (FP) assay. A small, fluorescently-labeled ligand (e.g., Fluormone™ ES2) binds to the ER-α, resulting in a high FP value. If the test compound competes for the same binding site, it will displace the fluorescent ligand, causing it to tumble more rapidly in solution and thus decrease the FP value.

Materials:

-

Recombinant Human ER-α Ligand Binding Domain (LBD)

-

Fluorescent Estrogen Tracer (e.g., Fluormone™ ES2)

-

Assay Buffer (e.g., 10 mM potassium phosphate, 50 mM KCl, 1 mM EDTA, 2 mM DTT, 10% glycerol, pH 7.4)

-

17β-Estradiol (Positive Control)

-

DMSO (Vehicle)

-

Bis(2,6-dimethylphenyl)phosphate

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Bis(2,6-dimethylphenyl)phosphate in 100% DMSO.

-

Prepare a 1 mM stock solution of 17β-Estradiol in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) for both the test compound and the positive control in DMSO. The final top concentration in the assay should be around 100 µM.

-

-

Assay Setup (Self-Validating System):

-

Total Binding (Negative Control): Add 1 µL of DMSO to designated wells.

-

Non-Specific Binding (Positive Control): Add 1 µL of the highest concentration of 17β-Estradiol (to achieve ~10 µM final concentration) to designated wells. This defines the background signal.

-

Test Compound: Add 1 µL of each concentration from the serial dilution of Bis(2,6-dimethylphenyl)phosphate to the plate.

-

Standard Curve: Add 1 µL of each concentration from the 17β-Estradiol serial dilution.

-

-

Reagent Addition:

-

Prepare a master mix of ER-α LBD and the fluorescent tracer in assay buffer. The final concentrations should be optimized, but typical starting points are 5-10 nM ER-α and 1-2 nM tracer.

-

Dispense 19 µL of this master mix into each well of the 384-well plate. The final assay volume is 20 µL, and the final DMSO concentration is 5%.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the FP values (in milli-polarization units, mP).

-

Normalize the data: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]).

-

FP_max is the average of the "Total Binding" wells.

-

FP_min is the average of the "Non-Specific Binding" wells.

-

-

Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Putative Activity as an Enzyme Inhibitor

The phosphate ester moiety is a well-known pharmacophore present in many enzyme substrates and inhibitors.[10][11] Organophosphorus compounds can act as mimics of tetrahedral transition states or as isosteric analogues of natural phosphates, making them effective competitive inhibitors for a range of enzymes.[12] The bulky 2,6-dimethylphenyl groups of Bis(2,6-dimethylphenyl)phosphate introduce significant steric hindrance, which could confer specificity for enzymes with correspondingly large or flexible active sites.

Hypothetical Enzyme Targets

Based on its structure, potential enzyme classes to investigate include:

-

Phosphatases: Enzymes that hydrolyze phosphate esters. The stability of the aryl phosphate bond might make it a competitive inhibitor.

-

Phosphodiesterases (PDEs): These enzymes cleave phosphodiester bonds. The compound could potentially fit into the active site.

-

Lipases: Some organophosphates are known to inhibit lipases by mimicking the transition state of triglyceride hydrolysis.[12]

General Workflow for Enzyme Inhibition Screening

A logical approach to identifying novel enzyme inhibitory activity is to perform a primary screen against a panel of representative enzymes, followed by dose-response studies to confirm hits.

Caption: Workflow for multiparametric high-content cytotoxicity screening.

Experimental Protocol: Multiparametric Cytotoxicity Assay

Principle: This method uses a combination of fluorescent dyes to simultaneously measure cell number, nuclear condensation, mitochondrial mass, and ROS levels in cells treated with the test compound.

Materials:

-

Human liver carcinoma cells (HepG2) or another relevant cell line.

-

Cell culture medium, FBS, and supplements.

-

Black, clear-bottom 96-well or 384-well imaging plates.

-

Bis(2,6-dimethylphenyl)phosphate.

-

Staurosporine (Positive control for apoptosis).

-

Hoechst 33342 (stains nuclei).

-

MitoTracker™ Red CMXRos (stains active mitochondria).

-

CellROX™ Green Reagent (stains for ROS).

-

Phosphate-Buffered Saline (PBS).

-

High-Content Imaging System.

Methodology:

-

Cell Plating:

-

Seed HepG2 cells into imaging plates at a density that will ensure they are sub-confluent (~70-80%) at the end of the experiment.

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of Bis(2,6-dimethylphenyl)phosphate in culture medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 1 µM Staurosporine).

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate for desired time points (e.g., 24 and 48 hours).

-

-

Staining:

-

Prepare a staining solution in pre-warmed culture medium containing Hoechst 33342 (e.g., 1 µg/mL), MitoTracker Red (e.g., 200 nM), and CellROX Green (e.g., 5 µM).

-

Remove the treatment medium and add the staining solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Gently wash the cells twice with pre-warmed PBS.

-

Add fresh PBS or imaging buffer to the wells.

-

Acquire images on a high-content imager using appropriate filter sets for each dye (DAPI for Hoechst, TRITC for MitoTracker, FITC for CellROX). Acquire multiple fields per well for statistical robustness.

-

-

Image Analysis:

-

Use the imager's analysis software to perform the following steps:

-

Identify Nuclei: Use the Hoechst channel to identify and count the primary objects (nuclei). This gives the cell count.

-

Define Cell Body: Create a cytoplasmic mask around each identified nucleus.

-

Quantify Signals: Measure the average fluorescence intensity of Hoechst within the nucleus (Nuclear Intensity), MitoTracker within the cytoplasm (Mitochondrial Mass), and CellROX within the cytoplasm (ROS Production).

-

-

-

Data Interpretation:

-

Export the well-level average data.

-

Normalize the data to the vehicle control wells.

-

Generate dose-response curves for each parameter to determine EC₅₀ values.

-

Chemical Synthesis Overview

For researchers wishing to produce or modify the compound, understanding its synthesis is crucial. The typical synthesis of Bis(2,6-dimethylphenyl)phosphate is a two-step, one-pot reaction. [1] Reaction:

-

Phosphorus oxychloride is reacted with 2,6-dimethylphenol, often in the presence of a catalyst like magnesium chloride.

-

This forms an intermediate, bis(2,6-dimethylphenyl) phosphoryl chloride.

-

Subsequent hydrolysis of the phosphoryl chloride yields the final product, Bis(2,6-dimethylphenyl)phosphate.

Caption: Simplified reaction scheme for the synthesis of the title compound.

Conclusion and Future Directions

While Bis(2,6-dimethylphenyl)phosphate has a history of industrial use, its biological profile remains largely unexplored. This guide has synthesized evidence from homologous structures to build a strong, data-driven case for its potential as an endocrine disruptor, enzyme inhibitor, and cytotoxic agent. The provided methodologies offer robust, self-validating frameworks for testing these hypotheses.

Future research should prioritize:

-

Confirmation of Estrogenicity: The in vitro ER-α binding assay is a critical first step. Positive results should be followed by cell-based reporter assays and eventually in vivo studies to confirm the endocrine-disrupting potential.

-

Broad-Spectrum Enzyme Screening: Screening against a diverse panel of enzymes is necessary to identify any specific, high-affinity targets, which could open avenues for therapeutic development or provide a clearer toxicological mechanism.

-

In-depth Toxicological Assessment: A comprehensive understanding of its effects on various cell types and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to fully assess its risk to human health and the environment.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the biological activities of Bis(2,6-dimethylphenyl)phosphate, moving it from a compound of unknown biological significance to one with a well-defined toxicological and pharmacological profile.

References

-

Sano, K., Matsukami, H., Suzuki, G., et al. (2020). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. Environment International, 137, 105662. Retrieved from [Link]

-

Irias, J. J., & Wilson, J. E. (2008). Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. NIH. Retrieved from [Link]

-

Sano, K., Matsukami, H., Suzuki, G., et al. (2019). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. bioRxiv. Retrieved from [Link]

-

Sano, K., Matsukami, H., Suzuki, G., et al. (2020). Estrogenic action by tris(2,6-dimethylphenyl) phosphate impairs the development of female reproductive functions. PubMed. Retrieved from [Link]

-

Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 2861–2863. Retrieved from [Link]

-

Carbery, T., Gilmore, B. F., & Connolly, L. (2021). Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. Journal of Biotechnology, 327, 26-34. Retrieved from [Link]

-

Sun, Y., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology, 52(10), 1681-1703. Retrieved from [Link]

- Google Patents. (n.d.). CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate).

-

Li, R., et al. (2025). Adverse Effects of Aryl Organophosphate Esters on Reproduction. Environmental Science & Technology. Retrieved from [Link]

-

Sola-Penna, M., et al. (1996). Inhibition of phosphoglucomutase by fructose 2,6-bisphosphate. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. Retrieved from [Link]

-

ResearchGate. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl phosphate ester fire-retardant additive for low-smoke vinyl applications. Retrieved from [Link]

-

Beaudoin, M. J., et al. (2022). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 186(1), 108-121. Retrieved from [Link]

-

ResearchGate. (n.d.). The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. Retrieved from [Link]

-

Khajuria, R., et al. (2017). Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Acta Chimica Slovenica, 64(3), 672-678. Retrieved from [Link]

-

Tang, W., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3948. Retrieved from [Link]

-

Wikipedia. (n.d.). Disopyramide. Retrieved from [Link]

-

Wang, Y., et al. (2024). Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish. PubMed. Retrieved from [Link]

-

Tang, W., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. Retrieved from [Link]

-

Wang, X., et al. (2023). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 15(11), 2539. Retrieved from [Link]

-

Sano, K., et al. (2019). Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions. bioRxiv. Retrieved from [Link]

- Tripathi, K. D. (2013). Essentials of Medical Pharmacology. Jaypee Brothers Medical Publishers.

Sources

- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Adverse Effects of Aryl Organophosphate Esters on Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogenic action by tris(2,6-dimethylphenyl) phosphate, an impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] flame retardant formulations, impairs the development of female reproductive functions | Publicación [silice.csic.es]

- 6. biorxiv.org [biorxiv.org]

- 7. Estrogenic action by tris(2,6-dimethylphenyl) phosphate impairs the development of female reproductive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bis(2,6-dimethylphenyl)phosphate in Organic Synthesis

Introduction:

Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound distinguished by the presence of two sterically demanding 2,6-dimethylphenyl (xylyl) groups attached to a central phosphate moiety.[1] Its molecular formula is C₁₆H₁₉O₄P, with a molecular weight of 306.30 g/mol .[1] While it has found applications as a chemical intermediate and a flame retardant in polymer formulations, its true potential in modern organic synthesis lies in the unique reactivity conferred by its bulky architecture.[1] The four ortho-methyl groups create significant steric hindrance around the phosphorus center, which dictates its reaction mechanisms and allows for its use in specialized catalytic applications.

This guide provides an in-depth exploration of the synthesis and application of Bis(2,6-dimethylphenyl)phosphate, with a particular focus on its role as a powerful Brønsted acid catalyst. We will delve into the mechanistic principles that govern its activity, provide detailed, field-tested protocols, and offer insights into its practical handling and application for researchers in organic synthesis and drug development.

Synthesis of Bis(2,6-dimethylphenyl)phosphate

The most prevalent and efficient method for synthesizing Bis(2,6-dimethylphenyl)phosphate involves the reaction of phosphorus oxychloride (POCl₃) with 2,6-dimethylphenol.[2] The use of a Lewis acid catalyst, such as magnesium chloride (MgCl₂), is crucial for achieving high yields and milder reaction conditions.[1]

The reaction proceeds via a stepwise nucleophilic substitution. The first equivalent of 2,6-dimethylphenol displaces a chloride ion from POCl₃ to form a monoester dichloride intermediate. The addition of a second equivalent of the phenol yields the desired Bis(2,6-dimethylphenyl)phosphoryl chloride, which is then hydrolyzed to the final phosphate product.

Visualizing the Synthesis Workflow

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.

Protocol: Asymmetric Transfer Hydrogenation of an Imine (Representative Protocol)

This protocol is representative of the type of reaction where a chiral analogue of Bis(2,6-dimethylphenyl)phosphate would excel. We describe the general conditions, which can be optimized for specific substrates.

Materials:

-

Chiral diaryl hydrogen phosphate catalyst (e.g., TRIP or a derivative) (1-5 mol%)

-

Imine substrate (1.0 eq)

-

Hantzsch ester (1.5 eq)

-

Anhydrous, non-polar solvent (e.g., Toluene, Benzene, or CH₂Cl₂)

Procedure:

-

Reaction Setup: In a dry vial under an inert atmosphere, dissolve the chiral phosphate catalyst (0.01-0.05 eq) and the imine substrate (1.0 eq) in the chosen solvent.

-

Reagent Addition: Add the Hantzsch ester (1.5 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from room temperature to 60°C) for 12-48 hours.

-

Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy to determine the consumption of the starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral amine product.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

The Mechanistic Peculiarity: Ion-Pair Intermediates

A defining characteristic of reactions involving Bis(2,6-dimethylphenyl)phosphate is the prevalence of ion-pair mechanisms, especially with nucleophiles like pyridines. The severe steric hindrance prevents the direct backside attack typical of an Sₙ2 reaction at the phosphorus center. Instead, the reaction proceeds through the formation of an ion-pair intermediate, which then collapses to form the product. [1]This pathway is supported by unusual kinetic data, such as positive Hammett rho values for reactions with weakly basic pyridines. [1]

Data Summary

The performance of diaryl phosphate catalysts is highly dependent on the specific reaction, substrate, and catalyst structure. The table below provides representative data for asymmetric reactions catalyzed by chiral phosphoric acids.

| Reaction Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Transfer Hydrogenation | 1-5 | Toluene | 25-60 | 12-48 | 85-99 | 90-99 |

| Friedel-Crafts Alkylation | 2-10 | CH₂Cl₂ | -20 to 0 | 24-72 | 70-95 | 88-97 |

| Mannich Reaction | 1-5 | Benzene | 25 | 12-24 | 90-98 | 92-99 |

| Diels-Alder Reaction | 5-10 | Toluene | -78 to -40 | 48-96 | 60-90 | 85-96 |

Note: This table summarizes typical results for chiral diaryl phosphate catalysts, demonstrating their general efficacy.

Safety and Handling

Hazard Identification:

-

Bis(2,6-dimethylphenyl)phosphate is classified as a skin and eye irritant. [1]* May be harmful if inhaled, swallowed, or in contact with skin. [3] Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [4]* Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. [5]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Move the person to fresh air. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5]

-

Conclusion

Bis(2,6-dimethylphenyl)phosphate is more than a simple chemical intermediate; it is a gateway to understanding a powerful class of organocatalysts. The steric hindrance provided by the 2,6-dimethylphenyl groups is not a limitation but a design element that enables unique reactivity and, in chiral variants, high levels of stereocontrol. By understanding its synthesis, catalytic principles, and handling requirements, researchers can effectively leverage this reagent and its derivatives to tackle complex challenges in modern organic synthesis.

References

-

Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. ResearchGate. [Link]

- CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate).

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]

-

Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. National Institutes of Health (NIH). [Link]

- CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F. Royal Society of Chemistry. [Link]

-

Control of liver 6-phosphofructokinase by fructose 2,6-bisphosphate and other effectors. PNAS. [Link]

-

Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Publications. [Link]

-

Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. National Institutes of Health (NIH). [Link]

-

Sustainable Production of Reduced Phosphorus Compounds: Mechanochemical Hydride Phosphorylation Using Condensed Phosphates as a. DSpace@MIT. [Link]

-

Isomorphous rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes and their catalytic properties in 1,3-diene polymerization and in the inhibited oxidation of polydimethylsiloxane | Request PDF. ResearchGate. [Link]

-

Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1. National Institutes of Health (NIH). [Link]

-

A magnetically separable Brønsted acid catalyst for the synthesis of Bisguaiacol-F | Request PDF. ResearchGate. [Link]

-

Development and Application of Phos-tag Technology for Phosphoproteomics | Request PDF. ResearchGate. [Link]

-

Safety data sheet. Chemos GmbH & Co.KG. [Link]

-

Phosphorus-Based Catalysis. eScholarship.org. [Link]

-

Bis (2,4-di-tert-butylphenyl) hydrogen phosphate. National Institutes of Health (NIH). [Link]

Sources

- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 2. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]

- 3. Bis (2,4-di-tert-butylphenyl) hydrogen phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

Application as a flame retardant in polymers

Application Notes & Protocols

Introduction: Mitigating the Inherent Flammability of Polymeric Materials

Polymers are ubiquitous in modern life, valued for their versatility, low cost, and excellent mechanical properties. However, their organic nature makes them inherently combustible, posing significant fire safety risks in applications ranging from electronics and construction to transportation and textiles. Flame retardants (FRs) are critical chemical additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.

This guide provides a comprehensive overview of the principles of flame retardancy, the classification of common flame retardants, and detailed protocols for their incorporation and evaluation in polymeric systems. It is intended for researchers, material scientists, and engineers seeking to develop safer, fire-resistant polymer formulations.

The Fundamentals of Polymer Combustion

Understanding how polymers burn is fundamental to understanding how flame retardants work. The combustion of a polymer is a cyclical process that, once initiated by a heat source, can become self-sustaining.

The process can be visualized as follows:

Caption: The self-sustaining cycle of polymer combustion.

-

Heating: An external heat source raises the temperature of the polymer.

-

Decomposition (Pyrolysis): At a critical temperature, the polymer chains begin to break down into smaller, flammable volatile fragments.[1][2]

-

Ignition: These flammable gases mix with atmospheric oxygen, and if the temperature is high enough, they ignite, creating a flame.[1][2]

-

Propagation & Heat Feedback: The combustion process is exothermic, releasing significant heat. A portion of this heat radiates back to the polymer surface, fueling further pyrolysis and making the cycle self-sustaining.[1][2]

Flame retardants function by interrupting this cycle at one or more points.

Mechanisms of Flame Retardancy

Flame retardants operate through two primary mechanisms: gas phase inhibition and condensed phase action. The choice of mechanism depends on the polymer type, the specific FR chemistry, and the performance requirements of the final application.

Gas Phase Inhibition

Gas phase inhibitors act in the flame itself. They are typically halogenated (bromine or chlorine) or certain phosphorus-based compounds.

-

Mechanism: Upon heating, the flame retardant releases radical species (e.g., HBr•, Cl•). These radicals actively interfere with the high-energy H• and OH• radicals in the flame, which are the primary drivers of the combustion chain reaction.[3][4] This "radical scavenging" cools the flame and can extinguish it by reducing the reaction rate below the threshold for self-propagation.[3][5]

Caption: Gas phase flame retardants scavenge combustion radicals.

Condensed Phase Action

Condensed phase FRs work on or within the polymer substrate to alter the decomposition process. This is a common mechanism for phosphorus, nitrogen, and inorganic flame retardants.[3]

-

Char Formation: Many phosphorus and nitrogen-based FRs promote the formation of a stable, insulating layer of carbonaceous char on the polymer's surface during decomposition.[3][6][7] This char layer acts as a physical barrier, limiting the escape of flammable volatiles and shielding the underlying polymer from heat feedback.[3][4][5]

-

Cooling Effect (Endothermic Decomposition): Mineral fillers like Aluminum Trihydroxide (ATH) and Magnesium Dihydroxide (MDH) contain bound water molecules. When heated, they decompose in an endothermic reaction, releasing water vapor.[3][4] This process cools the polymer surface and dilutes the flammable gas mixture in the flame zone, reducing the oxygen concentration.[3][4]

Classification of Flame Retardants

The selection of a flame retardant is a complex decision involving efficacy, cost, processing compatibility, and regulatory compliance.

| Flame Retardant Class | Examples | Primary Mechanism | Advantages | Disadvantages | Typical Loading (%) |

| Halogenated | Tetrabromobisphenol A (TBBPA), Decabromodiphenyl ether (DecaBDE) | Gas Phase Inhibition | Highly efficient, cost-effective | Environmental & health concerns (PBTs), smoke & CO generation | 10 - 20 |

| Phosphorus-Based | Ammonium Polyphosphate (APP), Resorcinol bis(diphenyl phosphate) (RDP) | Condensed Phase (Charring), some Gas Phase | Effective in oxygen-containing polymers, low smoke | Can be sensitive to hydrolysis, may affect polymer properties | 5 - 25 |

| Nitrogen-Based | Melamine, Melamine Cyanurate (MC) | Condensed Phase (Charring), Gas Phase (dilution) | Halogen-free, low smoke density, good thermal stability | Lower efficiency than halogens, often used synergistically | 15 - 40 |

| Inorganic Hydroxides | Aluminum Trihydroxide (ATH), Magnesium Dihydroxide (MDH) | Condensed Phase (Cooling, Dilution) | Halogen-free, smoke suppressant, cost-effective | Very high loadings required, affects mechanical properties | 40 - 65 |

Application Protocol: Incorporation by Melt Compounding

Melt compounding using a twin-screw extruder is the most common industrial method for incorporating additive flame retardants into thermoplastics.

Objective: To achieve a homogeneous dispersion of the flame retardant powder within the polymer matrix, ensuring consistent performance and minimizing degradation of the polymer.

Materials & Equipment:

-

Polymer pellets (e.g., Polypropylene, PP)

-

Flame Retardant powder (e.g., Ammonium Polyphosphate, APP)

-

Co-rotating Twin-Screw Extruder with gravimetric feeders

-

Water bath for strand cooling

-

Pelletizer

-

Drying oven

-

Injection molding machine (for test specimen preparation)

Step-by-Step Protocol:

-

Pre-Drying (Critical Step):

-

Rationale: Both the polymer and many flame retardants (especially mineral hydroxides and some phosphorus types) can be hygroscopic. Moisture can cause polymer degradation (hydrolysis) at processing temperatures, leading to poor mechanical properties and surface defects.

-

Protocol: Dry the polymer pellets and FR powder separately in a drying oven. For PP, dry at 80-90°C for 2-4 hours. For APP, dry at 105°C for 2 hours. Consult the technical data sheet for specific recommendations.

-

-

Gravimetric Feeder Calibration:

-

Rationale: Accurate and consistent feeding is essential to achieve the target loading percentage of the flame retardant.

-

Protocol: Calibrate the gravimetric feeders for both the polymer (main feeder) and the flame retardant (side-stuffer, if used) according to the manufacturer's instructions to ensure precise mass flow rates.

-

-

Extruder Temperature Profile Setup:

-

Rationale: The temperature profile must be high enough to fully melt the polymer and ensure low viscosity for mixing, but not so high as to cause thermal degradation of the polymer or the flame retardant.

-

Example Profile for PP/APP:

-

Zone 1 (Feed): 170°C

-

Zones 2-4 (Melting): 180-190°C

-

Zones 5-7 (Mixing): 195-200°C

-

Zone 8 (Die): 190°C

-

-

-

Screw Configuration & Compounding:

-

Rationale: The screw design is critical for effective mixing. It should include conveying elements, kneading blocks for dispersive and distributive mixing, and a vacuum vent.

-

Protocol:

-

Feed the polymer pellets into the main hopper.

-

Introduce the FR powder downstream using a side-stuffer into the molten polymer. This prevents excessive wear on the feed section of the extruder and minimizes degradation of the FR from high shear in the initial melting zones.

-

Apply a vacuum in the vent zone to remove any entrapped air or moisture volatiles.

-

Set screw speed (e.g., 200-400 RPM) and feed rate to achieve a target torque (e.g., 70-85%) for optimal mixing without overloading the motor.

-

-

-

Strand Cooling and Pelletizing:

-

Protocol: Extrude the molten polymer blend through the die to form strands. Cool the strands in a water bath and then feed them into a pelletizer to produce compounded pellets.

-

-

Post-Drying:

-

Protocol: Dry the final compounded pellets (e.g., 80°C for 2-4 hours) to remove any surface moisture before subsequent processing like injection molding.

-

Caption: Workflow for incorporating flame retardants via melt compounding.

Characterization and Efficacy Testing

Evaluating the performance of a flame-retardant polymer requires standardized fire tests.

UL 94 Vertical Burn Test

-

Standard: ANSI/UL 94

-

Objective: To assess the burning behavior of a plastic material after exposure to a small flame. It classifies materials as V-0, V-1, or V-2 based on afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below.

-

Protocol Outline:

-

Condition standardized test bars (typically 125 x 13 mm) at specified temperature and humidity.

-

Mount a specimen vertically in a test chamber.

-

Apply a calibrated methane flame to the bottom edge of the specimen for 10 seconds and then remove.

-

Record the afterflame time (t1).

-

Immediately reapply the flame for another 10 seconds and remove.

-

Record the second afterflame time (t2) and the afterglow time (t3).

-

Observe if any flaming drips ignite a cotton patch placed 300 mm below the specimen.

-

Test a set of 5 specimens.

-

-

Classification Criteria (Simplified):

-

V-0: No specimen burns for more than 10s after each flame application; total afterflame time for 5 specimens < 50s; no flaming drips ignite cotton.

-

V-1: No specimen burns for more than 30s; total afterflame time < 250s; no flaming drips ignite cotton.

-

V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.

-

Limiting Oxygen Index (LOI)

-

Standard: ISO 4589 / ASTM D2863

-